molecular formula C14H14BNO4 B1458615 (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid CAS No. 874459-99-1

(3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1458615
CAS No.: 874459-99-1
M. Wt: 271.08 g/mol
InChI Key: CAYFIPXETZSTMI-UHFFFAOYSA-N
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Description

(3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C14H14BNO4 and its molecular weight is 271.08 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may influence its bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic compounds, which is a crucial process in organic chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which the compound targets, is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the compound’s action and efficacy .

Biochemical Analysis

Biochemical Properties

(3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of proteases and other enzymes. This compound interacts with enzymes such as serine proteases by forming reversible covalent bonds with the active site serine residue. This interaction inhibits the enzyme’s activity, making this compound a potent inhibitor. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell signaling and gene expression . This inhibition can result in changes in cellular metabolism, affecting processes such as protein degradation and synthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by forming reversible covalent bonds with the active site residues of enzymes. This binding interaction can lead to the inhibition of enzyme activity, affecting various biochemical pathways. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins . These molecular interactions highlight the compound’s versatility in modulating biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound can result in sustained inhibition of proteasome activity, affecting cellular processes such as protein degradation and synthesis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular apoptosis and necrosis . These threshold effects highlight the importance of dosage optimization in experimental settings to achieve the desired biochemical outcomes without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes involved in metabolic processes, such as proteasomes and other proteases . Additionally, this compound can affect metabolite levels by modulating enzyme activity and gene expression, further influencing metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

[3-[(4-methoxyphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BNO4/c1-20-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(9-10)15(18)19/h2-9,18-19H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYFIPXETZSTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.